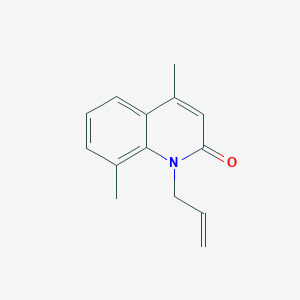

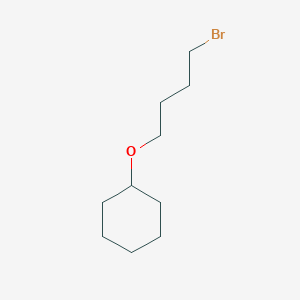

![molecular formula C20H22F2N2OS B2614462 4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide CAS No. 398996-25-3](/img/structure/B2614462.png)

4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carbothioamides and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antimalarial Activity

This compound is a derivative of 1,4-disubstituted piperidine, which has been evaluated for its activity against Plasmodium falciparum , the parasite responsible for malaria . The most active molecules were found to be comparable to chloroquine, a commonly used antimalarial drug .

Antimicrobial Activity

Sulfonamide derivatives, which include “4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide”, have been studied for their antimicrobial activity . These compounds have shown significant activity against a variety of bacterial and fungal pathogens .

Anticancer Activity

Sulfonamide derivatives have also been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Dihydrofolate Reductase (DHFR) Inhibitors

The compound has been evaluated as a dihydrofolate reductase (DHFR) inhibitor . DHFR is a critical enzyme in the folate pathway, and its inhibition can lead to the prevention of DNA synthesis and cell replication, making it a target for antimicrobial and anticancer therapies .

Antioxidant Activity

Compounds with acetamide linkage, which includes “4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide”, have been studied for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Anti-inflammatory Activity

Acetamide derivatives have also been studied for their anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and anti-inflammatory compounds can help reduce this response .

properties

IUPAC Name |

4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2OS/c21-19(22)25-18-8-6-17(7-9-18)23-20(26)24-12-10-16(11-13-24)14-15-4-2-1-3-5-15/h1-9,16,19H,10-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRASMQDJCNSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(benzyloxy)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2614380.png)

![7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2614381.png)

![Methyl 5-ethyl-2-{[(3-oxo-2-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2614384.png)

![N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2614387.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2614389.png)

![(4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2614391.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)

![N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2614397.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate](/img/structure/B2614398.png)